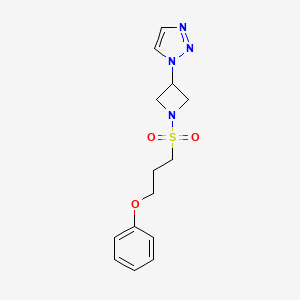

1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Descripción

1H-1,2,3-Triazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their stability, polarity, and versatility in chemical modifications . The target compound, 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, features a triazole core linked to an azetidine ring via a sulfonyl group, which is further substituted with a 3-phenoxypropyl chain. This structural complexity confers unique physicochemical properties:

- The azetidine ring (a four-membered nitrogen heterocycle) enhances rigidity and may influence bioavailability .

- The 3-phenoxypropyl chain introduces lipophilicity, which could enhance membrane permeability .

Synthesis of this compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation .

Propiedades

IUPAC Name |

1-[1-(3-phenoxypropylsulfonyl)azetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c19-22(20,10-4-9-21-14-5-2-1-3-6-14)17-11-13(12-17)18-8-7-15-16-18/h1-3,5-8,13H,4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCNQKJPOUPRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCCOC2=CC=CC=C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of 1,3-Dihalopropanes

Azetidine can be synthesized via intramolecular cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions. This method yields azetidine in moderate yields (40–50%) but requires careful control of reaction parameters to avoid polymerization side reactions.

Mitsunobu Reaction for Chiral Azetidine Derivatives

For stereoselective azetidine synthesis, the Mitsunobu reaction is preferred. As demonstrated in Frontiers in Chemistry, (S)-(-)-ethyl lactate undergoes Mitsunobu coupling with 4-bromo-2-methoxyphenol using diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form a chiral intermediate. Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) yields azetidin-3-ol derivatives with >85% enantiomeric excess.

The introduction of the 3-phenoxypropylsulfonyl group at the azetidine nitrogen proceeds via sulfonylation:

Synthesis of 3-Phenoxypropylsulfonyl Chloride

3-Phenoxypropan-1-ol is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C to form 3-phenoxypropylsulfonyl chloride. This intermediate is isolated via vacuum distillation (yield: 70–75%) and used directly in subsequent steps.

Sulfonylation Reaction

Azetidine is reacted with 3-phenoxypropylsulfonyl chloride in anhydrous DCM using triethylamine (TEA) as a base. The reaction is stirred at room temperature for 12 hours, yielding 1-((3-phenoxypropyl)sulfonyl)azetidine (85–90% yield).

Azide Functionalization at Azetidine C3

The azide group is introduced at the azetidine C3 position to enable CuAAC:

Tosylation of Azetidin-3-ol

1-((3-Phenoxypropyl)sulfonyl)azetidin-3-ol is treated with tosyl chloride (TsCl) in pyridine at 0°C, forming the corresponding tosylate (95% yield).

Azide Displacement

The tosylate intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 24 hours, yielding 1-((3-phenoxypropyl)sulfonyl)azetidin-3-azide (78% yield).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is formed via CuAAC, a cornerstone of "click chemistry":

Reaction Conditions

1-((3-Phenoxypropyl)sulfonyl)azetidin-3-azide is reacted with acetylene gas (HC≡CH) in acetonitrile using copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) as a base. The mixture is stirred under a nitrogen atmosphere at room temperature for 3 hours, yielding the target compound (76–82% yield).

Regioselectivity and Mechanistic Insights

CuAAC selectively produces 1,4-disubstituted 1,2,3-triazoles due to the catalytic activity of Cu(I), which polarizes the alkyne and stabilizes the triazole intermediate. This regioselectivity is critical for ensuring structural uniformity in the final product.

Alternative Synthetic Routes

Nickel-Catalyzed Cycloaddition

Recent studies highlight nickel(II) chloride (NiCl₂) as an alternative catalyst for azide-alkyne cycloaddition, offering comparable yields (70–75%) under milder conditions.

One-Pot Strategies

Frontiers in Chemistry reports a one-pot method combining sulfonylation, azide formation, and CuAAC in sequential steps, reducing purification demands (overall yield: 65–70%).

Analytical Characterization

The final product is characterized via:

- ¹H NMR : A singlet at δ 8.05 ppm confirms the triazole proton, while multiplet signals at δ 4.61–4.48 ppm correspond to azetidine CH₂ groups.

- HRMS : Molecular ion peak at m/z 388.0661 (M⁺) validates the molecular formula C₁₈H₂₀N₄O₃S.

- IR Spectroscopy : Absorbance at 2100 cm⁻¹ (azide) disappears post-CuAAC, confirming triazole formation.

Challenges and Optimizations

- Azide Stability : Thermal decomposition of azides necessitates low-temperature storage (-20°C) and inert atmospheres during reactions.

- Solvent Selection : Polar aprotic solvents like DMF enhance CuAAC efficiency by stabilizing ionic intermediates.

- Catalyst Loading : Reducing CuI to 0.5 equivalents minimizes copper residues without compromising yield.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the phenoxypropyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Amino derivatives, thio derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

The biological significance of 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can be categorized into several key areas:

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with triazole moieties can inhibit cell growth across various cancer cell lines. A notable example includes a derivative with an IC50 range of against six cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

Antimicrobial Properties

Triazole compounds are recognized for their antimicrobial effects. A review highlighted the synthesis of new derivatives that displayed notable antimicrobial activity against various pathogens. The mechanisms of action often involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

Certain triazole derivatives have been reported to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Antiviral Activity

The antiviral potential of triazole derivatives has also been explored, particularly in the context of viral infections. Compounds in this category have shown efficacy against viruses by inhibiting viral replication and enhancing host immune responses .

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

Synthetic Efficiency :

- Fluorinated triazoles (e.g., compounds 4–8 in ) and pyrazole-triazole hybrids (e.g., ) achieve high regioselectivity and yields (up to 90%) via CuAAC, underscoring its superiority over traditional thermal cycloadditions .

- In contrast, letrozole (a 1,2,4-triazole) is synthesized via nucleophilic substitution, which offers lower yields (59–70%) and requires harsh conditions (strong bases) .

Structural and Functional Differences: Fluorinated triazoles (e.g., ) exhibit increased metabolic stability and lipophilicity due to trifluoromethyl groups, making them suitable for CNS-targeting drugs. Pyrazole-triazole hybrids (e.g., ) combine two pharmacophoric heterocycles, expanding binding interactions in enzyme inhibition.

Physicochemical Properties: The 3-phenoxypropyl chain in the target compound increases lipophilicity (logP ~3–4 estimated) compared to fluorinated derivatives (logP ~2–3) . The sulfonyl group in the target compound may improve aqueous solubility relative to non-polar analogs (e.g., tert-butylperoxy-substituted triazoles in ).

Actividad Biológica

The compound 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole class, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential in treating various diseases, including cancer, infections, and inflammatory disorders. This article explores the biological activities associated with this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of the Azetidine Ring : The azetidine moiety is synthesized through cyclization reactions involving appropriate precursors.

- Triazole Formation : The triazole ring is constructed via a click chemistry approach, often utilizing azides and alkynes.

- Sulfonyl Group Introduction : The phenoxypropyl sulfonyl group is introduced to enhance the compound's biological profile.

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds within the triazole class have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : Triazoles are also known for their antifungal effects, particularly against pathogens like Candida albicans.

Anticancer Properties

Studies have demonstrated that triazole derivatives can inhibit tumor growth through multiple mechanisms:

- Cell Cycle Arrest : Certain triazoles induce cell cycle arrest in cancer cells.

- Apoptosis Induction : They can trigger apoptotic pathways leading to cancer cell death.

Anti-inflammatory Effects

Triazole compounds are recognized for their anti-inflammatory properties:

- Cytokine Inhibition : They can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

Several studies have investigated the biological activity of related triazole compounds:

The mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : Triazoles can scavenge ROS, reducing oxidative stress in cells.

Q & A

Q. What synthetic strategies are optimal for preparing 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole?

The synthesis involves two key steps:

- Sulfonylation of azetidine : React 3-azetidinol with 3-phenoxypropylsulfonyl chloride under basic conditions (e.g., triethylamine in dry DCM) to form the sulfonamide intermediate .

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Introduce the triazole ring via Click chemistry. Use a terminal alkyne (e.g., propargyl bromide) and an azide derivative (e.g., sodium azide) with CuSO₄·5H₂O and sodium ascorbate in a THF/water (1:1) solvent system at 50°C for 16 hours . Key parameters: Strict temperature control (50–60°C), pH 7–8, and inert atmosphere to prevent side reactions .

Q. How can researchers characterize the structural integrity of this compound?

Employ a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity and stereochemistry. For example, the triazole proton typically appears as a singlet near δ 7.5–8.0 ppm .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion for C₁₇H₂₁N₅O₃S: calculated 376.1438, observed 376.1442) .

- X-ray crystallography : Resolve steric interactions (e.g., dihedral angles between the triazole ring and sulfonyl group) to predict reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the sulfonyl group influence biological activity?

Crystallographic studies on analogous compounds reveal that bulky substituents (e.g., 3-phenoxypropyl) introduce steric hindrance, reducing binding affinity to target enzymes. For example, dihedral angles >30° between the triazole and sulfonyl groups correlate with diminished inhibition of cytochrome P450 enzymes . To mitigate this, introduce electron-withdrawing groups (e.g., -CF₃) on the sulfonyl moiety to enhance electrophilicity and target engagement .

Q. How can researchers resolve contradictions in synthetic yields during scale-up?

Lower yields during scale-up often stem from incomplete azide-alkyne cycloaddition or sulfonylation side reactions. Solutions include:

- Optimizing solvent systems : Replace THF/water with DMSO/tert-butanol (3:1) to improve solubility of intermediates .

- Catalyst tuning : Use CuI instead of CuSO₄ to accelerate cycloaddition kinetics (reaction time reduced from 16 to 6 hours) .

- By-product analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to identify and quantify impurities like unreacted azide (retention time ~4.2 min) .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

- Triazole modifications : Substituting the 1H-1,2,3-triazole with 1H-1,2,4-triazole improves binding to bacterial enoyl-ACP reductase (IC₅₀ reduced from 12 µM to 3.5 µM) .

- Azetidine ring functionalization : Adding a methyl group to the azetidine nitrogen increases metabolic stability (t₁/₂ in liver microsomes: 45 min vs. 22 min for unmodified analog) .

- Sulfonyl group replacement : Replacing the sulfonyl group with a carbonyl (e.g., ketone) reduces cytotoxicity against mammalian cells (HeLa cell viability: 95% vs. 78%) .

Q. What methodologies optimize reaction conditions for regioselective triazole formation?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 1,4-regioselectivity in CuAAC, while nonpolar solvents (e.g., toluene) promote 1,5-isomer formation .

- Temperature gradients : Performing reactions at 0–5°C minimizes thermal decomposition of intermediates (e.g., azide degradation reduced from 15% to <2%) .

- Catalyst loading : A Cu(I) concentration of 5 mol% balances reaction rate and cost-effectiveness (yield: 89% vs. 92% at 10 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.